molecular formula C22H24ClN3OS B11536022 (4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione

(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B11536022
M. Wt: 414.0 g/mol
InChI Key: SWSJPENCVMLELX-UHFFFAOYSA-N
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Description

(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of aromatic rings, a spiro junction, and a thione group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the imino and thione functionalities. Common reagents used in these steps include chlorinated aromatic compounds, methoxy-substituted aromatic amines, and sulfur sources.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: Aromatic substitution reactions can occur on the chlorinated and methoxy-substituted aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets. The imino and thione groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(3-bromophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione
  • (4Z)-4-[(3-fluorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione

Uniqueness

The uniqueness of (4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione lies in its specific substitution pattern and the presence of the thione group. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H24ClN3OS

Molecular Weight

414.0 g/mol

IUPAC Name

4-(3-chloroanilino)-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione

InChI

InChI=1S/C22H24ClN3OS/c1-15-10-12-22(13-11-15)20(24-17-5-3-4-16(23)14-17)25-21(28)26(22)18-6-8-19(27-2)9-7-18/h3-9,14-15H,10-13H2,1-2H3,(H,24,25,28)

InChI Key

SWSJPENCVMLELX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(=NC(=S)N2C3=CC=C(C=C3)OC)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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